Beta-defensin 1 , peptide BNBD-1
Description
Primary Structure Analysis of Human Beta-Defensin 1 (hBD1) and Bovine Neutrophil Beta-Defensin 1 (BNBD-1)
Human beta-defensin 1 (hBD1) and bovine neutrophil beta-defensin 1 (BNBD-1) share a conserved six-cysteine motif characteristic of the beta-defensin family. The primary structure of hBD1 is encoded by a 68-amino-acid prepropeptide (UniProt: P60022), with a mature peptide spanning residues 37–68 after proteolytic cleavage. The mature hBD1 peptide contains 36 residues, including six cysteines at positions 5, 11, 17, 23, 28, and 32.
BNBD-1, isolated from bovine neutrophils, comprises 38 residues (sequence: DFASCHTNGGICLPNRCPGHMIQIGICFRPRVKCCRSW ) with six cysteines at positions 5, 10, 16, 22, 28, and 33. Its prepropeptide includes a 63-amino-acid precursor, with the mature peptide exhibiting a net charge of +6 due to seven basic residues (Arg/Lys) and one acidic residue (Asp).
Table 1: Primary Structure Comparison
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
DFASCHTNGGICLPNRCPGHMIQIGICFRPRVKCCRSW |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
BNBD-1 has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism includes disrupting microbial membranes, which leads to cell lysis.
Table 1: Antimicrobial Activity of BNBD-1
| Pathogen Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Gram-positive Bacteria | High | Membrane disruption |
| Gram-negative Bacteria | Moderate | Membrane disruption |
| Fungi | Moderate to High | Membrane disruption and apoptosis |
Research has shown that BNBD-1 is effective against common pathogens found in both humans and animals, making it a candidate for developing new antimicrobial therapies .
Immunomodulatory Effects
Beyond its direct antimicrobial activity, BNBD-1 plays a role in modulating the immune response. It can stimulate chemotaxis of immune cells, enhancing the body's defense mechanisms against infections.
Key Findings:
- Chemotaxis : BNBD-1 attracts immature dendritic cells, which are crucial for initiating immune responses .
- Cytokine Production : It induces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as anti-inflammatory cytokines like IL-10 .
This dual role in promoting both pro-inflammatory and anti-inflammatory responses highlights its potential in treating inflammatory diseases.
3.1. Infection Control
Given its antimicrobial properties, BNBD-1 is being investigated for applications in controlling infections in livestock and potentially in human medicine. For instance, studies have shown that serum levels of beta-defensins increase in response to infections like lung cancer and other chronic inflammatory conditions .
3.2. Veterinary Medicine
In veterinary applications, BNBD-1 has been studied for its role in cattle health. Research indicates that it may help manage conditions like mastitis by enhancing local immune responses against pathogens such as Staphylococcus aureus .
Research Studies and Case Studies
Several studies have documented the effects of BNBD-1 in various contexts:
Case Study 1: Bovine Trichophytosis
A study investigated serum beta-defensin levels in cattle with trichophytosis, revealing that while infected animals had lower levels of BNBD-1 compared to healthy controls, this difference was not statistically significant . This suggests that while BNBD-1 plays a role in immune response, its levels alone may not be a reliable indicator of infection status.
Case Study 2: Cancer Research
In humans, elevated levels of beta-defensins have been associated with lung cancer and chronic inflammatory diseases . This correlation suggests potential diagnostic or prognostic applications for beta-defensins in oncology.
Comparison with Similar Compounds
Beta-defensin 1 shares functional and structural similarities with other defensins but exhibits distinct features in sequence, expression, and biological activity. Below is a detailed comparison:
Structural Comparison
Key Structural Insights :
- hBD-1 and hBD-2 share ~30% sequence identity but diverge in surface charge and oligomerization patterns. hBD-2’s higher positive charge enhances binding to anionic microbial membranes .
- Alpha-defensins (e.g., HNP-1) adopt a different disulfide topology and are neutrophil-derived, unlike epithelial beta-defensins .
- Bovine BNBD-1 shares functional homology with hBD-1 but is preferentially expressed in the male reproductive tract .
Functional Comparison
Key Functional Insights :
- hBD-1’s constitutive expression contrasts with hBD-2/hBD-3, which require pathogen-induced signaling (e.g., IL-1β, TNF-α) .
- hBD-3’s broader antimicrobial range is attributed to its ability to disrupt membranes via hydrophobic interactions .
- hBD-1’s tumor suppressor activity involves downregulating oncogenic pathways, while hBD-2 may promote angiogenesis in cancers .
Genetic and Expression Profiles
Key Genetic Insights :
Preparation Methods
Chemical Synthesis and Folding of BNBD-1
The initial preparation of BNBD-1 often starts with chemical synthesis of the peptide chain. Solid-phase peptide synthesis (SPPS) is commonly employed to assemble the linear peptide sequence corresponding to BNBD-1. Following synthesis, the peptide undergoes an oxidative folding process to form the characteristic β-defensin disulfide bonds, which are crucial for its structural stability and function.
Disulfide Bond Formation: BNBD-1 contains six invariant cysteine residues that form three disulfide bonds in a specific pattern (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6). The formation of these bonds is typically achieved by controlled air oxidation or by using redox buffers containing reduced and oxidized glutathione or cysteine/cystine pairs to promote correct pairing.
Folding Conditions: Folding is performed in mild conditions, often at room temperature in phosphate-buffered saline (PBS) or similar buffers at physiological pH (~7.4), to facilitate native disulfide bond formation without peptide degradation.
Verification: The correct folding and disulfide bond formation are verified by mass spectrometry and chromatographic methods such as reverse-phase high-performance liquid chromatography (RP-HPLC). Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the secondary and tertiary structures.
Recombinant Expression and Purification
An alternative and widely used method for BNBD-1 preparation is recombinant expression in bacterial systems, such as Escherichia coli.
Expression System: The BNBD-1 gene is cloned into an expression vector, often fused with a solubility-enhancing partner such as ketosteroid isomerase (KSI) or other tags to improve yield and facilitate purification.
Isotopic Labeling: For structural studies, isotopically labeled BNBD-1 (e.g., ^15N-labeled) can be produced by growing E. coli in minimal media supplemented with isotopically labeled nitrogen sources such as ^15N-ammonium sulfate or commercial media like ISOGRO™.
Inclusion Bodies and Solubilization: The fusion protein frequently forms inclusion bodies, which are isolated by centrifugation. These inclusion bodies are solubilized in strong denaturants such as 6 M guanidine hydrochloride (GuHCl) or urea.
Cleavage and Purification: The fusion partner is cleaved chemically (e.g., cyanogen bromide (CNBr) cleavage at methionine residues) or enzymatically to release BNBD-1. After cleavage, the peptide is purified by RP-HPLC using gradients of acetonitrile and water with acid modifiers (e.g., trifluoroacetic acid).
Folding Post-Purification: The purified linear peptide is then refolded by dialysis or dilution in redox buffer systems to allow correct disulfide bond formation.
Peptide-DNA Complex Formation for Vaccine Applications
In some research contexts, BNBD peptides (including BNBD-1 analogs) are complexed with DNA for immunization studies.
Complex Formation: BNBD-1 can be mixed with plasmid DNA in magnesium-free phosphate-buffered saline at room temperature for a defined period (e.g., 60 minutes) to form peptide/DNA complexes. The molar ratios of peptide to DNA are carefully controlled to optimize complex stability and immunogenicity.
Characterization: The formation of peptide/DNA complexes is assessed by electrophoretic mobility shift assays (EMSA) on agarose gels stained with ethidium bromide. Complexes retard DNA migration, confirming binding.
Applications: These complexes are used in immunization studies to enhance DNA vaccine efficacy by promoting uptake and immune activation.
Structural and Biophysical Characterization
Circular Dichroism (CD): CD spectroscopy is employed to monitor secondary structure formation, confirming β-hairpin motifs typical of β-defensins. Studies show that both cyclic (disulfide bonded) and linear forms exhibit antibacterial activity, indicating some conformational plasticity.
NMR Spectroscopy: Multidimensional NMR, including 2D ^1H-^15N HSQC and 3D TOCSY/NOESY experiments, are used to assign resonances and confirm the folded structure of BNBD-1 peptides, especially for isotopically labeled recombinant forms.
Summary Table of BNBD-1 Preparation Methods
Research Findings and Notes
The disulfide bond pattern is critical for BNBD-1's antimicrobial function and structural integrity.
Recombinant expression with isotopic labeling enhances structural studies and interaction analyses with ligands or membranes.
Peptide/DNA complexes formed with BNBD peptides can enhance immune responses, suggesting a dual role as antimicrobial and immunomodulatory agents.
Both cyclic and linear forms of β-defensin peptides retain antibacterial activity, though the cyclic, disulfide-bonded form is more stable and biologically relevant.
Folding yields and stability can be influenced by peptide concentration, redox buffer composition, and temperature, requiring optimization for each preparation batch.
Q & A
Q. What is the primary structural configuration of Beta-defensin 1, and how does this influence its antimicrobial activity?
Beta-defensin 1 (hBD-1) adopts a β-sheet-rich structure stabilized by three intramolecular disulfide bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6) . These disulfide bonds are critical for maintaining structural integrity and antimicrobial function, as disruptions (e.g., via cysteine substitutions) reduce bactericidal activity . The cationic charge of hBD-1 enables electrostatic interactions with negatively charged microbial membranes, leading to membrane permeabilization . For structural validation, techniques like X-ray crystallography (PDB ID: 1IJV) or NMR spectroscopy are recommended .
Q. How can researchers reliably quantify Beta-defensin 1 expression in human tissues or biofluids?
hBD-1 expression can be measured using:
- ELISA : Commercial kits (e.g., ARG80905) detect hBD-1 in serum, plasma, or cell culture supernatants with a sensitivity range of 15.6–1000 pg/mL .
- qPCR : Target the DEFB1 gene (Entrez Gene ID: 1672) using primers validated against epithelial tissues (e.g., respiratory or urogenital tracts) .
- Western blot : Use polyclonal antibodies (e.g., Ys-1163R) with specificity confirmed via blocking experiments using synthetic hBD-1 peptides .
Note: Tissue-specific expression (e.g., constitutive production in amniotic fluid vs. inducible expression in keratinocytes) must be considered during experimental design .
Q. What are the standard methods to assess Beta-defensin 1’s antimicrobial activity in vitro?
- Minimum Inhibitory Concentration (MIC) assays : Test hBD-1 against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains in low-salt buffer (10 mM PBS, pH 7.4) to avoid salt sensitivity artifacts .
- Time-kill kinetics : Monitor microbial viability over 24 hours using colony-forming unit (CFU) counts .
- Membrane permeability assays : Use fluorescent dyes (e.g., SYTOX Green) to detect bacterial membrane disruption .
Advanced Research Questions
Q. How can batch-to-batch variability in synthetic hBD-1 peptides impact experimental reproducibility?
Synthetic hBD-1 peptides may exhibit variability in purity, solubility, and salt content due to limited QC (e.g., only MS/HPLC analysis for research-grade batches) . To mitigate:
Q. What experimental strategies resolve contradictions in hBD-1’s salt sensitivity and cystic fibrosis (CF) relevance?
Conflicting studies report hBD-1’s salt sensitivity in CF airway fluid vs. retained activity in amniotic fluid . To address:
- Context-specific assays : Test hBD-1 in biofluid-mimicking conditions (e.g., high NaCl or Zn²⁺ concentrations for CF sputum) .
- Post-translational modification analysis : Use mass spectrometry to identify redox modifications (e.g., disulfide bond reduction) that may inactivate hBD-1 in CF .
- Gene expression correlation : Compare DEFB1 mRNA levels (via qPCR) with hBD-1 protein detection (ELISA) in CF vs. non-CF samples to dissociate transcriptional vs. functional deficits .
Q. How can structural engineering enhance hBD-1’s stability or activity for therapeutic applications?
- Disulfide bond engineering : Cyclic analogs or non-native disulfide bridges (e.g., Cys1–Cys4) improve proteolytic resistance while retaining antimicrobial activity .
- Hybrid peptides : Fuse hBD-1 with cell-penetrating motifs (e.g., TAT) to target intracellular pathogens .
- In silico modeling : Use tools like the Defensins Knowledge Base to align sequences, predict active regions, and design mutants for functional testing .
Q. What methodologies address the challenge of hBD-1’s low constitutive expression in certain tissues?
- Induction protocols : Treat epithelial cells with LPS or peptidoglycan to upregulate hBD-1 .
- Gene delivery : Use lentiviral vectors to overexpress DEFB1 in primary keratinocytes or airway epithelia .
- Protease inhibition : Add protease inhibitors (e.g., aprotinin) to cell culture media to prevent hBD-1 degradation .
Data Analysis and Validation
Q. How should researchers validate hBD-1’s role in mucosal immunity using knockout models?
- CRISPR/Cas9 : Generate DEFB1 knockout cell lines (e.g., A549 lung epithelia) and assess microbial colonization in co-culture assays .
- Murine models : Use Defb1⁻/⁻ mice to study susceptibility to infections (e.g., C. parvum) and compare with wild-type littermates .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify compensatory antimicrobial pathways in knockouts .
Q. What statistical approaches are recommended for analyzing hBD-1’s variable expression in clinical cohorts?
- Non-parametric tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normally distributed data (common in small sample sizes) .
- Correction for covariates : Adjust for confounders (e.g., gestational age in amniotic fluid studies) via multivariate regression .
- Meta-analysis : Pool data from independent cohorts using platforms like RevMan to resolve discrepancies in hBD-1’s diagnostic or prognostic value .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
